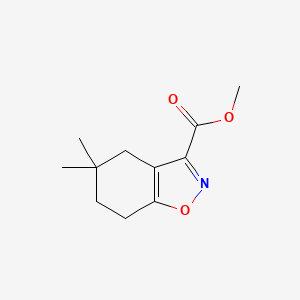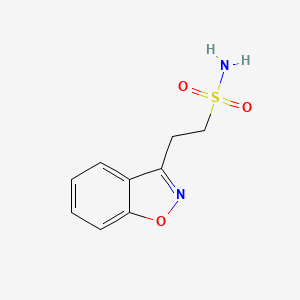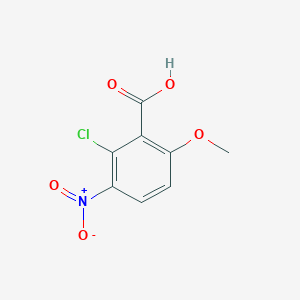![molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7](/img/structure/B6601078.png)
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (5-CPPS) is a synthetic organic compound and a member of the pyrazolopyrimidine family. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. It has been used as a model compound for studying the mechanism of action of drugs, as well as for the design of new drugs. It has also been used to study enzyme structures, enzyme kinetics, and protein-ligand interactions.
Mecanismo De Acción
The exact mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also believed to interact with certain proteins, such as the human epidermal growth factor receptor 2 (HER2).
Biochemical and Physiological Effects
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain proteins, such as HER2. In vivo studies have shown that it can reduce inflammation, modulate the immune system, and reduce the growth of certain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its versatility. It can be used in a variety of different experiments, including medicinal chemistry, biochemistry, and physiology. It is also relatively easy to synthesize, making it an ideal compound for use in lab experiments. However, it is important to note that 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is a synthetic compound, and therefore its effects may not be the same as those of natural compounds.
Direcciones Futuras
The potential future directions for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide research are numerous. One possible direction is the development of new drugs based on 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. Another possible direction is the further study of its mechanism of action, as well as its biochemical and physiological effects. Other potential directions include the use of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide as a tool for studying enzyme structures, enzyme kinetics, and protein-ligand interactions. Finally, 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide could be used as a model compound for studying the mechanism of action of other drugs.
Métodos De Síntesis
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide can be synthesized by a number of methods, including the classical condensation of 5-chloropyrazole and 3-sulfonamide. This reaction produces 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide as the major product, along with other minor products. Other methods of synthesis include the use of microwave irradiation, the use of a modified Biginelli reaction, and the use of a palladium-catalyzed reaction.
Propiedades
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMVXVCWYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)







![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

